rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide is a heterocyclic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrrole core with a benzyl group and a 1,1-dioxide functionality. Its molecular formula is C11H15NO2S, and it has a molecular weight of 225.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a thieno[2,3-c]pyrrole precursor in the presence of an oxidizing agent to introduce the 1,1-dioxide functionality .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the 1,1-dioxide functionality.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or sulfides .
Scientific Research Applications
rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-c]pyrrole derivatives with different substituents. Examples are:
rel-(3aS,6aS)-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide: Lacks the benzyl group but shares the core structure.
Pyrrolo[2,3-c]isoquinolines: These compounds have a similar fused ring system but differ in their specific substituents and functionalities.
Uniqueness
The uniqueness of rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide lies in its specific combination of a benzyl group and a 1,1-dioxide functionality, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3aS,6aS)-5-benzyl-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-17(16)7-6-12-9-14(10-13(12)17)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUOUAFQWDNCSC-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2C1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.